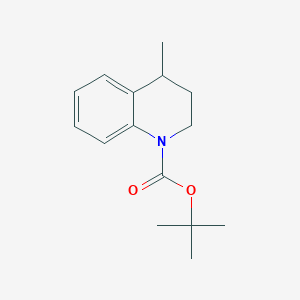

tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

The compound tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate belongs to the tetrahydroquinoline (THQ) family, a scaffold widely explored in medicinal chemistry for its structural versatility and bioactivity. This derivative features a tert-butyl carbamate group at the 1-position, a methyl substituent at the 4-position, and a partially saturated quinoline core. Such compounds are often intermediates in synthesizing opioid receptor modulators, kinase inhibitors, and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 4-methyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-9-10-16(14(17)18-15(2,3)4)13-8-6-5-7-12(11)13/h5-8,11H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYGKKLNCNOCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2=CC=CC=C12)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Formation of the Ester Group: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the quinoline with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form quinoline-1-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring to a tetrahydroquinoline derivative.

Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nitric acid, halogens, Lewis acid catalysts

Major Products Formed:

Oxidation: Quinoline-1-carboxylic acid derivatives

Reduction: Tetrahydroquinoline derivatives

Substitution: Nitrated or halogenated quinoline derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

The following analysis compares tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Key Observations :

- Stereochemical Control : Enantioselective synthesis (e.g., 3j ) achieves high ee (92%) via Ir catalysis, critical for opioid receptor selectivity .

- Substituent Effects : Electron-withdrawing groups (e.g., 3e ’s fluorine) enhance metabolic stability, while bulky tert-butyl carbamate groups improve solubility and bioavailability .

- Functional Group Diversity: The 4-position tolerates amino, oxo, or hydroxyl groups, enabling diversification for target-specific optimization .

Physicochemical Properties

Biological Activity

tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound that belongs to the quinoline family. It features a tert-butyl ester group attached to the quinoline ring system, which contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 179898-75-0. The compound's structure includes a quinoline core with a tert-butyl ester and a methyl group, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₁O₂ |

| CAS Number | 179898-75-0 |

| Molecular Weight | 261.32 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The quinoline ring system can intercalate with DNA, potentially inhibiting the replication of certain pathogens. Additionally, this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to various therapeutic effects.

Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, suggesting its utility in developing new antibacterial agents.

- Anticancer Properties : Investigations into the anticancer effects of quinoline derivatives have revealed that they can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

- Enzyme Inhibition : This compound has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Inhibition of these enzymes can lead to anti-inflammatory effects.

Case Studies

A notable case study focused on the synthesis and biological evaluation of various derivatives of this compound. The study assessed their potency against different cancer cell lines and reported that certain modifications to the structure enhanced their cytotoxicity.

Table: Biological Activity of Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | <10 |

| tert-butyl 4-methyl-3,4-dihydroquinoline derivative A | Anticancer | 5 |

| tert-butyl 4-methyl-3,4-dihydroquinoline derivative B | COX Inhibition | 15 |

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can enhance its biological activity and specificity towards target molecules.

Q & A

Q. What precautions are critical when handling hygroscopic or air-sensitive intermediates?

- Methodological Answer :

- Schlenk Techniques : Perform reactions under argon for moisture-sensitive steps (e.g., Grignard additions to the quinoline core) .

- Drying Agents : Store intermediates with molecular sieves (3Å) and use anhydrous solvents (e.g., THF distilled over Na/benzophenone) .

- Hygroscopic Byproducts : Monitor intermediates like tert-butyl carbamates via Karl Fischer titration to ensure <0.1% water content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.